molecular formula C8H6INO4 B176996 Methyl 2-iodo-5-nitrobenzoate CAS No. 112239-00-6

Methyl 2-iodo-5-nitrobenzoate

Cat. No.: B176996
CAS No.: 112239-00-6
M. Wt: 307.04 g/mol
InChI Key: INEMMZILZDRYJK-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process starting from methyl 2-nitrobenzoate. The synthesis involves the iodination of methyl 2-nitrobenzoate using iodine and a suitable oxidizing agent such as sodium nitrite in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants in an organic solvent like acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Coupling: Palladium acetate, triphenylphosphine, and boronic acids in tetrahydrofuran or toluene.

Major Products:

    Substitution: Formation of methyl 2-azido-5-nitrobenzoate or methyl 2-thiocyanato-5-nitrobenzoate.

    Reduction: Formation of methyl 2-iodo-5-aminobenzoate.

    Coupling: Formation of various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Methyl 2-iodo-5-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-iodo-5-nitrobenzoate depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The iodine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds .

Comparison with Similar Compounds

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine. It exhibits similar reactivity but with different reaction kinetics due to the difference in halogen size and electronegativity.

    Methyl 2-chloro-5-nitrobenzoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodo derivative.

    Methyl 2-fluoro-5-nitrobenzoate: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.

Uniqueness: Methyl 2-iodo-5-nitrobenzoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. The combination of the nitro and iodine groups provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMMZILZDRYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465224
Record name METHYL 2-IODO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112239-00-6
Record name METHYL 2-IODO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 5 liter 3 necked flask, 2-iodo-5-nitro-benzoic acid (100 grams) was dissolved in methanol (3000 ml). The flask was fitted with a reflux condenser and 50 ml of concentrated sulfuric acid was added carefully with cooling. After the completion of the addition, the contents were refluxed for 3 days until completion of the reaction. The reaction was followed by TLC. After the completion of the reaction, the reaction mixture was concentrated to 1000 ml and allowed to cool. The product crystalized as a light yellow colored powder. The solid material was filtered and washed with water and methanol and air-dried. The yield was 90 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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